Fmoc-Sta(3S,4S)-OH

Protease inhibition Diastereomer comparison Structure-activity relationship

Statine stereochemistry errors cause failed protease inhibition assays. This Fmoc-protected (3S,4S)-γ-amino-β-hydroxy acid (MFCD00065675) ensures correct transition-state isostere incorporation. • (3S,4S)-configuration: Essential for low-nanomolar Ki/IC50 vs. cathepsin D, BACE1, HIV protease (diastereomer substitution reduces potency). • Fmoc strategy: Mild piperidine deprotection - compatible with automated SPPS; avoids TFA cleavage risks of Boc-protected analogs. • Solid form, soluble in DMF/DCM, MP 92-94°C, MW 397.46.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
Cat. No. B15197714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Sta(3S,4S)-OH
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)
InChIKeyJGUYYODGVQXZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Sta(3S,4S)-OH Overview


Fmoc-Sta(3S,4S)-OH (CAS 158257-40-0, MFCD00065675) is an Fmoc-protected γ-amino-β-hydroxy acid building block derived from L-leucine, specifically the (3S,4S)-stereoisomer of statine (4-amino-3-hydroxy-6-methylheptanoic acid). It is the core residue found twice in the sequence of the natural aspartic protease inhibitor pepstatin A [1]. The compound is supplied as a solid with molecular weight 397.46 g/mol and melting point 92-94°C, and is soluble in common peptide synthesis solvents including DMF and DCM . Its primary application is as a standard building block for introducing the statine transition-state isostere into peptide sequences via Fmoc solid-phase peptide synthesis (SPPS) [2].

Fmoc-Sta(3S,4S)-OH: Why Substitution Fails


Substituting Fmoc-Sta(3S,4S)-OH with alternative statine stereoisomers or N-protected derivatives introduces quantifiable performance degradation in aspartic protease inhibition. Kinetic studies have demonstrated that the (3S)-hydroxyl group stereochemistry is essential for tight-binding inhibition of pepsin [1]. Direct diastereomeric comparisons show that for statine-containing peptides, the (3S,4S)-configuration consistently confers superior inhibitory potency relative to the (3R,4S)-diastereomer across multiple aspartic protease targets [2]. Furthermore, the Fmoc N-protection strategy uniquely enables compatibility with automated SPPS workflows under mild deprotection conditions, whereas Boc-protected statine requires harsh acidic cleavage that can compromise acid-sensitive peptide sequences [3]. These stereochemical and protection-group specificities mean that substitution with (3S,4R)-Sta, (3R,4S)-Sta, Boc-Sta, or unprotected statine will yield measurable reductions in final inhibitor potency, changes in target selectivity, or synthetic workflow incompatibility.

Fmoc-Sta(3S,4S)-OH Performance Evidence


Stereochemical Superiority of (3S,4S) Diastereomer

In systematic diastereomeric comparisons of statine-containing peptide analogs, the (3S,4S)-configuration consistently outperforms the (3R,4S)-diastereomer as an inhibitor of aspartic proteases including porcine pepsin, cathepsin D, and penicillopepsin [1]. For statine (Sta) and AHPPA derivatives, the 3S,4S diastereomer is the more potent inhibitor for each diastereomeric pair of analogs. This stereochemical preference is reversed in methylated statine analogs (Me3Sta and Me3AHPPA), where the 3R,4S diastereomer becomes more potent (Ki = 1.5-10 nM for best inhibitors), confirming that the (3S,4S)-configuration is the required active stereochemistry for native statine-containing inhibitors [1].

Protease inhibition Diastereomer comparison Structure-activity relationship

Multigram Synthesis Accessibility

A 2022 synthetic methodology report describes a highly diastereoselective reduction of N,N-Boc/Benzyl protected β-ketoester intermediates that provides access to either N-Fmoc or N-Benzyl protected (3S,4S)-Statine on multigram scale quantities [1]. This Boc/Benzyl protection strategy yields (3S,4S)-Statine with high stereoselectivity, distinguishing it from alternative synthetic routes that produce racemic mixtures or require chromatographic separation of diastereomers. The commercial availability of Fmoc-Sta(3S,4S)-OH at ≥95% purity from multiple suppliers reflects this established scalable stereocontrolled synthesis.

Peptide synthesis Process chemistry Building block procurement

Cathepsin D Inhibitor Validation

Statine-containing peptides designed as cathepsin D inhibitors demonstrate quantifiable potency in enzyme inhibition assays. The best inhibitor in a series, Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe, which incorporates the (3S,4S)-statine residue, inhibited bovine cathepsin D with a Ki value of 1.1 nM [1]. In contrast, simpler statine-containing dipeptide and tripeptide inhibitors showed detectable but weaker inhibition of cathepsin D, with IC50 values in the 10⁻⁶ to 10⁻⁷ M range [2]. This 100- to 1000-fold potency range demonstrates that the statine core, when properly embedded within optimized peptide sequences, enables high-affinity aspartic protease inhibition.

Cathepsin D Protease inhibitor Ki determination

BACE1 Inhibitor Synthesis by SPPS

Statine-based tetrapeptide BACE1 inhibitors designed using structure-based techniques and synthesized via solid-phase synthesis exhibit BACE1 IC50 values in the nanomolar to micromolar range. A statine-valine peptidic inhibitor achieved an IC50 of approximately 30 nM [1], while a statine-based tetrapeptide BACE inhibitor exhibited a BACE1 IC50 value of 0.23 μM (230 nM) [2]. The statine-containing core was synthesized using conventional Fmoc SPPS methodology, demonstrating that Fmoc-Sta(3S,4S)-OH integrates seamlessly into automated peptide synthesizer workflows for the production of therapeutically relevant aspartic protease inhibitors [2].

BACE1 Alzheimer's disease Peptidomimetic

Fmoc-Sta(3S,4S)-OH: Key Applications


Aspartic Protease Inhibitor Synthesis

Fmoc-Sta(3S,4S)-OH is the preferred building block for synthesizing peptide-based inhibitors targeting aspartic proteases including pepsin, cathepsin D, renin, BACE1, and HIV protease where the (3S,4S)-stereochemical configuration is essential for inhibitory activity. Direct diastereomeric comparisons demonstrate that the (3S,4S)-configuration yields superior inhibitory potency relative to the (3R,4S)-diastereomer in statine-containing peptides [1]. Procurement of the correct stereoisomer is critical for achieving expected nanomolar Ki/IC50 values in downstream assays.

Automated Fmoc SPPS for Peptide Libraries

The Fmoc protecting group enables clean, selective deprotection using mild basic conditions (typically 20% piperidine in DMF), making Fmoc-Sta(3S,4S)-OH fully compatible with automated peptide synthesizers and standard Fmoc SPPS protocols [2]. This contrasts with Boc-protected statine, which requires harsh acidic cleavage conditions (TFA) that may degrade acid-sensitive peptide sequences or resin linkers. The compound is routinely used in combinatorial library synthesis for aspartic protease inhibitor discovery programs.

BACE1 Inhibitors for Alzheimer's Research

Statine-containing peptidomimetics have been validated as BACE1 inhibitors with demonstrated IC50 values as low as 30 nM for statine-valine peptidic inhibitors [3]. Fmoc-Sta(3S,4S)-OH can be incorporated into the central core of BACE1-targeting peptides using conventional Fmoc SPPS, supporting structure-based drug design efforts for Alzheimer's disease therapeutics [4]. The building block enables iterative optimization of N-terminal, core, and C-terminal regions to achieve cell-permeable inhibitors.

Cathepsin D Inhibitors for Cancer & Lysosomal Disorders

Optimized statine-containing peptides achieve low-nanomolar Ki values against cathepsin D, with the best reported inhibitor (Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe) exhibiting Ki = 1.1 nM [5]. Fmoc-Sta(3S,4S)-OH serves as the critical transition-state isostere building block for synthesizing cathepsin D inhibitors used in cancer metastasis research and lysosomal storage disorder studies. Substituents at the P4 and P3' positions can be systematically varied using SPPS to optimize potency and selectivity over related aspartic proteases.

Technical Documentation Hub

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